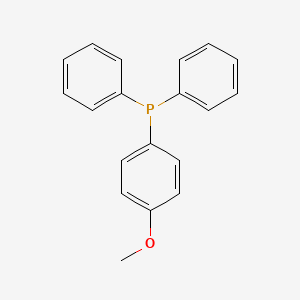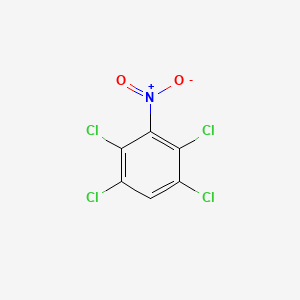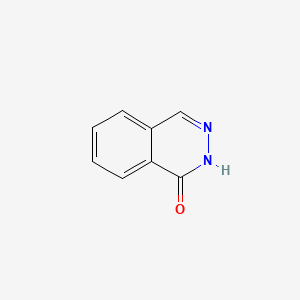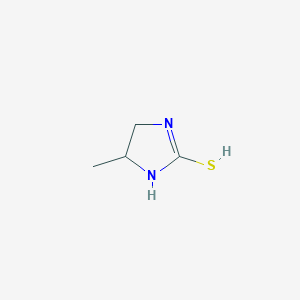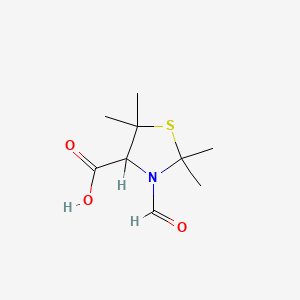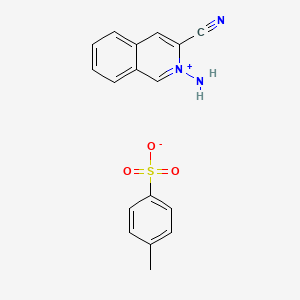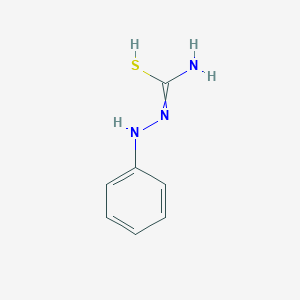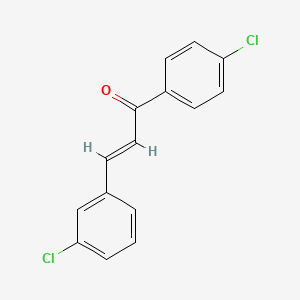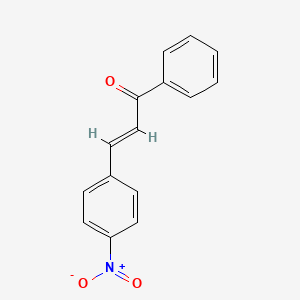
4-Nitrochalcone
説明
4-Nitrochalcone (4NC) is a phenolic compound with the molecular formula C15H11NO3 . It has a molecular weight of 253.25 g/mol . It is a member of the chalcone family, which are precursors for flavonoids and isoflavonoids . Chalcones are common simple chemical scaffolds found in many naturally occurring compounds .
Synthesis Analysis
4-Nitrochalcone can be synthesized using a solvent-free SiO2–H2SO4 catalyzed aldol reaction under microwave conditions . The yield of chalcones is found to be more than 80% .
Molecular Structure Analysis
The molecular structure of 4-Nitrochalcone consists of a nitro group (NO2) attached to a phenyl ring, which is connected to a carbonyl group (C=O) via a double bond . The carbonyl group is further connected to another phenyl ring .
Chemical Reactions Analysis
4-Nitrochalcone has been used in the synthesis of 2,3-dibromo-4-nitrochalcone . It has also been used in the synthesis of 4-OCH3-4’-nitrochalcone, a potential second harmonic generation (SHG) organic material .
Physical And Chemical Properties Analysis
4-Nitrochalcone is a solid at room temperature . It has a melting point of 158-160 °C . Its density is 1.3±0.1 g/cm3 . It has a boiling point of 399.2±34.0 °C at 760 mmHg .
科学的研究の応用
Synthesis Catalyzed by Iodine : Wang Hong-she (2011) described the synthesis of 4-nitrochalcone through aldol condensation using iodine as a catalyst. The study discussed the effects of variables like molar ratio, catalyst amount, reaction time, and solvents on the yield, achieving a high purity product with 75.51% yield under specific conditions (Wang Hong-she, 2011).
Potential in Nonlinear Optics (NLO) : Patil et al. (2006) synthesized 4-OCH3-4′-nitrochalcone (MNC) and noted its utility as a second harmonic generation (SHG) organic material. The study highlighted its thermal stability and SHG efficiency, making it a promising candidate for NLO applications (Patil, Dharmaprakash, Fun, & Karthikeyan, 2006).
Optical Nonlinearities and Dynamics : In 2009, Gu et al. reported on the nonlinear optical properties of 2,4,5-Trimethoxy-4-nitrochalcone, observing two-photon-induced excited-state nonlinearities. This study is crucial in understanding the interaction of this compound with laser pulses, relevant for advanced optical technologies (Gu, Ji, Huang, Patil, & Dharmaprakash, 2009).
Photocatalytic Activity for Pollution Control : Chakraborty et al. (2021) focused on the electrochemical detection and photodegradation of 4-Nitrophenol and Methylene blue dye using Ag2O-ZnO composite nanocones. This study highlights the potential environmental applications of 4-nitrochalcone-related compounds in pollution control (Chakraborty, Bhanjana, Kannu, Kaur, Sharma, Kaur, Kaushik, & Chaudhary, 2021).
Gel Formation and Solvent Interaction : Simon et al. (2009) explored the properties of new 4-alkoxynitrochalcones as organogelators, emphasizing the role of the nitro group and solvent in gel formation. This research can inform the development of new materials with specific gelation properties (Simon, Nguyen, Schmutz, Decher, Nicoud, & Mésini, 2009).
Cytotoxic Activities in Cancer Research : Qiu et al. (2012) synthesized a series of 4-nitrochalcones and evaluated their cytotoxic activities in vitro, particularly against human nasopharyngeal epidermoid tumor cell line KB. This study is important for understanding the potential use of 4-nitrochalcone derivatives in cancer research (Qiu, Li, Shi, & Yue, 2012).
Characterization in Crystal and Molecular Structures : Jungk and Schmidt (1970) solved the crystal structures of various nitrochalcone derivatives, providing valuable data for understanding the molecular and structural characteristics of these compounds (Jungk & Schmidt, 1970).
Cyclization Studies of Nitrochalcone Dibromides : Donnelly, Donnelly, and Keegan (1977) examined the cyclization of 4-nitrochalcone dibromides, contributing to the understanding of the chemical behavior and potential applications of nitrochalcone compounds (Donnelly, Donnelly, & Keegan, 1977).
作用機序
4-Nitrochalcone has shown promising antitumor activity in vitro . It exerts its effects through multiple mechanisms, including cell cycle disruption, autophagy regulation, apoptosis induction, and immunomodulatory and inflammatory mediators . It has also shown leishmanicidal effect on L. amazonensis promastigotes and intracellular amastigotes .
将来の方向性
4-Nitrochalcone has promising antitumor activity in vitro, but its application in breast cancer treatment is still poor . Therefore, future research could focus on improving its efficacy and safety profile for use in cancer treatment . Additionally, the development of new synthetic methods for 4-Nitrochalcone could also be a potential area of future research .
特性
IUPAC Name |
(E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-15(13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)16(18)19/h1-11H/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZGGAFMGIOIQS-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049211 | |
| Record name | 4-Nitrochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrochalcone | |
CAS RN |
2960-55-6, 1222-98-6 | |
| Record name | trans-4-Nitrochalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2960-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chalcone, 4-nitro-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002960556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-one, 3-(4-nitrophenyl)-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Nitrochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrochalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROCHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT67D88ODY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7766790.png)

